7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate
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Overview
Description
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate is a complex organic compound with the molecular formula C21H13NO6S This compound is characterized by the presence of a benzoxathiol ring system, a nitrobenzoate group, and a methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the benzoxathiol ring system. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial during the industrial synthesis due to the use of strong acids and potential hazards associated with the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents, and nitrating mixtures (nitric acid and sulfuric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxathiol ring system may also play a role in modulating the compound’s activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Methylphenyl 4-nitrobenzoate: Shares the nitrobenzoate and methylphenyl groups but lacks the benzoxathiol ring system.
Methyl 4-nitrobenzoate: Contains the nitrobenzoate group but differs in the rest of the structure.
Uniqueness
The uniqueness of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13NO6S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H13NO6S/c1-12-3-2-4-14(9-12)17-10-16(11-18-19(17)28-21(24)29-18)27-20(23)13-5-7-15(8-6-13)22(25)26/h2-11H,1H3 |
InChI Key |
AIVGHGDVRPGRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3 |
Origin of Product |
United States |
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